molecular formula C19H21N3 B8514175 2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8514175
M. Wt: 291.4 g/mol
InChI Key: BRMMBDRDSQRBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C19H21N3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

2-methyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C19H21N3/c1-21-12-9-19-17(14-21)16-4-2-3-5-18(16)22(19)13-8-15-6-10-20-11-7-15/h2-7,10-11H,8-9,12-14H2,1H3

InChI Key

BRMMBDRDSQRBHU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to General Method 3. 2,3,4,5-Tetrahydro-2-methyl-5-(2-(pyridin-4-yl)ethyl)-1H-pyrido[4,3-b]indole was prepared from 2,3,4,5-tetrahydro-2-methyl-1H-pyrido[4,3-b]indole (See Example 3) (200 mg, 1.07 mmol), 4-vinylpyridine (0.26 mL, 2.41 mmol), sodium (5 mg, 0.21 g atom) and CuSO4 (5 mg, catalytic) in ethanol (4 mL) at 120° C. for 16 h (overnight) to obtain 60 mg of 2,3,4,5-tetrahydro-2-methyl-5-(2-(pyridin-4-yl)ethyl)-1H-pyrido[4,3-b]indole as trifluoroacetate salt after purification on reverse-phase chromatography (C-18, 500 mm×50 mm, Mobile Phase A=0.05% TFA in water, B=0.05% TFA in acetonitrile, Gradient: 10% B to 80% B in 30 min, injection vol. 5 mL).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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200 mg
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reactant
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0.26 mL
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reactant
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5 mg
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reactant
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4 mL
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solvent
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Quantity
5 mg
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catalyst
Reaction Step Two

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